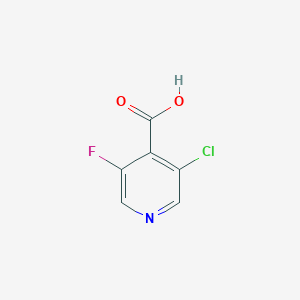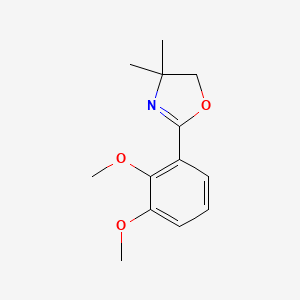
Sophoroside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sophorabioside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Target of Action
Sophorabioside, a natural isoflavone, is mainly found in the Sophora japonica L. (Leguminosae), such as fruit, seed, pericarp, and bark . It has been identified to possess several health-promising effects including anti-allergic, anti-inflammatory, anti-platelet, and anti-oxidant effects . .
Mode of Action
It has been suggested that the changes exerted in the cell morphology of bacteria could be the underlying mechanism
Biochemical Pathways
Sophorabioside is recognized to be a substantial source of broad-spectrum biopertinent secondary metabolites . It is involved in various pharmacological activities, suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
A study on the pharmacokinetics of Sophorabioside in rats showed that after an oral administration of 90 mg/kg Sophorabioside, the main pharmacokinetic parameters were: Tmax (time to reach maximum concentration) was 6.2 ± 0.8 h, Cmax (maximum concentration) was 1430.83 ± 183.25 ng/mL, and t1/2 (half-life) was 7.2 ± 0.5 h . These parameters provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sophorabioside and their impact on its bioavailability.
Result of Action
Sophorabioside has been shown to have various pharmacological activities, including anti-allergic, anti-inflammatory, anti-platelet, and anti-oxidant effects
Analyse Biochimique
Biochemical Properties
Sophorabioside is recognized as a substantial source of broad-spectrum biopertinent secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
Sophorabioside has been identified to possess several health-promising effects, including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Sophorabioside has been observed to have certain temporal effects. A study has shown that Sophorabioside has a Tmax of 6.2 ± 0.8 h, Cmax of 1430.83 ± 183.25 ng/mL, and t1/2 of 7.2 ± 0.5 h . This indicates that the effects of Sophorabioside can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Sophorabioside vary with different dosages. For instance, Sophorabioside showed a promising and dose-dependent osteo-protective effect against ovarectomy-induced osteoporosis in rat models
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sophoroside peut être synthétisé par extraction et isolement à partir des graines, des fruits et d'autres parties du Sophora japonica . Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol, suivi de techniques chromatographiques pour purifier le composé .
Méthodes de production industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir du Sophora japonica en utilisant des méthodes d'extraction par solvants similaires. La matière végétale est traitée pour obtenir un extrait brut, qui est ensuite soumis à des processus de purification tels que la chromatographie liquide haute performance (CLHP) pour isoler le this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le sophoroside subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents produits d'oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner des formes réduites du composé.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant la partie glycosidique.
Réactifs et conditions courantes :
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Étudié pour ses activités biologiques, notamment ses propriétés anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.
5. Mécanisme d'Action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il interagit avec des enzymes et des récepteurs spécifiques impliqués dans les voies inflammatoires et de stress oxydant . Par exemple, il inhibe l'activité des enzymes cyclooxygénases, réduisant ainsi la production de médiateurs pro-inflammatoires . De plus, le this compound piège les radicaux libres, exerçant ainsi des effets antioxydants .
Composés Similaires :
Génistine : Un autre isoflavone glycosidique présent dans le Sophora japonica, avec des activités biologiques similaires.
Sophorique : Un composé apparenté présentant des effets prolifératifs estrogéniques importants.
Rutine : Un flavonoïde glycosidique aux fortes propriétés antioxydantes.
Unicité du this compound : Le this compound est unique en raison de sa structure glycosidique spécifique et de son large éventail d'activités pharmacologiques. Si des composés similaires comme la génistine et la sophorique présentent également des activités biologiques, la combinaison d'effets anti-allergiques, anti-inflammatoires, antiplaquettaires et antioxydants du this compound le rend particulièrement précieux dans les applications de recherche et thérapeutiques .
Comparaison Avec Des Composés Similaires
Genistin: Another isoflavone glycoside found in Sophora japonica with similar biological activities.
Sophoricoside: A related compound with significant estrogenic proliferative effects.
Rutin: A flavonoid glycoside with strong antioxidant properties.
Uniqueness of Sophorabioside: Sophorabioside is unique due to its specific glycosidic structure and its broad spectrum of pharmacological activities. While similar compounds like genistin and sophoricoside also exhibit biological activities, sophorabioside’s combination of anti-allergic, anti-inflammatory, anti-platelet, and antioxidant effects makes it particularly valuable in both research and therapeutic applications .
Propriétés
IUPAC Name |
3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJVNAXLTOIYQN-XQCQZFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-88-2 | |
| Record name | Sophorabioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOPHORABIOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5099K4JI8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)



![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)



